(2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound with the molecular formula C₁₇H₁₂Cl₂FN₃O. This compound is characterized by its unique structure, which includes a dichloropyridinyl group and a fluorinated tetrahydropyridoindolyl group. It has a molecular weight of 364.201 g/mol and a density of approximately 1.5 g/cm³ .
Preparation Methods
The synthesis of (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves multiple steps, typically starting with the preparation of the individual components, followed by their coupling under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and indolyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
(2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Compared to other similar compounds, (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other dichloropyridinyl and fluorinated indolyl derivatives, each with varying degrees of activity and applications .
Properties
Molecular Formula |
C17H12Cl2FN3O |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H12Cl2FN3O/c18-15-4-2-10(16(19)22-15)17(24)23-6-5-14-12(8-23)11-7-9(20)1-3-13(11)21-14/h1-4,7,21H,5-6,8H2 |
InChI Key |
VDLFBEQVOKZMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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